molecular formula C14H9BrF3NO3 B1270165 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 338982-36-8

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1270165
CAS No.: 338982-36-8
M. Wt: 376.12 g/mol
InChI Key: MWXQWMZIZAEDKS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid demonstrates a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a central pyridine ring system that serves as the core structural framework, with specific substitution patterns that define its chemical behavior and reactivity profiles. The pyridine ring contains a bromine substituent at the 5-position, which significantly influences the electronic distribution and chemical reactivity of the heterocyclic system.

The presence of a carbonyl group at the 2-position of the pyridine ring creates an oxo functionality that contributes to the compound's overall electronic character and potential for hydrogen bonding interactions. This structural element is particularly significant as it affects the compound's tautomeric behavior and conformational preferences. The carboxylic acid functional group positioned at the 3-position provides additional sites for intermolecular interactions and contributes to the compound's overall polarity and solubility characteristics.

The benzyl substituent attached to the nitrogen atom of the pyridine ring features a trifluoromethyl group at the 3-position of the benzene ring. This trifluoromethyl moiety is known for its significant impact on molecular properties, including lipophilicity, metabolic stability, and electronic characteristics. The incorporation of fluorine atoms in this position creates a highly electronegative region that influences the overall charge distribution throughout the molecule.

Chemical identification parameters for this compound have been firmly established through various analytical methods. The compound is recognized by its Chemical Abstracts Service registry number 338982-36-8, which provides unique identification in scientific databases and commercial catalogs. The International Union of Pure and Applied Chemistry name for this compound is 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid, which systematically describes its structural features according to established nomenclature conventions.

Structural Parameter Value
Chemical Abstracts Service Number 338982-36-8
Molecular Formula C₁₄H₉BrF₃NO₃
Molecular Weight 376.12-376.14 g/mol
International Chemical Identifier InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Simplified Molecular Input Line Entry System C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic analysis of this compound provides crucial insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation and confirmation of the compound's identity. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to different hydrogen environments within the molecule, particularly those associated with the aromatic systems and the methylene bridge connecting the benzyl group to the pyridine nitrogen.

The aromatic protons of the trifluoromethyl-substituted benzene ring exhibit distinct chemical shifts that reflect the electron-withdrawing effects of the trifluoromethyl group. These signals typically appear in the downfield region of the spectrum, with splitting patterns that provide information about the substitution pattern and coupling relationships between adjacent protons. The pyridine ring protons also display characteristic chemical shifts that are influenced by the presence of the bromine substituent and the carbonyl functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears at a characteristic chemical shift around 170-180 parts per million, while the aromatic carbons display signals in the 120-150 parts per million region. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, appearing as a distinct signal that confirms the presence of this functional group.

Fourier Transform Infrared spectroscopy reveals important functional group information through characteristic absorption bands. The carboxylic acid functionality typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers, corresponding to the hydroxyl stretch of the carboxyl group. The carbonyl stretching frequency of the carboxylic acid appears around 1700-1750 wavenumbers, while the lactam carbonyl of the pyridine ring system displays absorption in a similar region but with distinct characteristics due to its different chemical environment.

Spectroscopic Parameter Characteristic Range Functional Group Assignment
Carboxylic Acid Hydroxyl Stretch 3200-3600 cm⁻¹ Carboxyl -OH
Carbonyl Stretch 1700-1750 cm⁻¹ C=O (carboxylic acid and lactam)
Aromatic Carbon-Hydrogen Stretch 3000-3100 cm⁻¹ Aromatic C-H
Carbon-Fluorine Stretch 1000-1300 cm⁻¹ C-F (trifluoromethyl)
Carbon-Bromine Stretch 500-700 cm⁻¹ C-Br

The trifluoromethyl group contributes characteristic absorption bands in the Carbon-Fluorine stretching region, typically appearing as strong absorptions between 1000-1300 wavenumbers. These bands are particularly diagnostic for confirming the presence of the trifluoromethyl functionality. The Carbon-Bromine stretching vibration appears at lower frequencies, typically in the 500-700 wavenumber region, providing additional confirmation of the bromine substituent.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides specific information about the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a characteristic singlet due to their chemical equivalence. The chemical shift of this signal is influenced by the electronic environment of the benzene ring and provides information about the substitution pattern and electronic effects.

Thermodynamic Properties (Melting Point, Solubility, Partition Coefficients)

The thermodynamic properties of this compound reflect its molecular structure and the influence of its various functional groups on intermolecular interactions. The melting point of this compound has been determined to be 187-188°C, indicating a relatively high degree of crystalline stability and strong intermolecular forces in the solid state. This elevated melting point suggests the presence of significant hydrogen bonding interactions, likely involving the carboxylic acid functionality, as well as dipole-dipole interactions between molecules.

The relatively high melting point can be attributed to several structural factors that promote intermolecular associations. The carboxylic acid group provides sites for hydrogen bonding, both as a donor through the hydroxyl group and as an acceptor through the carbonyl oxygen. The presence of the bromine atom contributes to van der Waals interactions due to its large atomic radius and polarizability. Additionally, the trifluoromethyl group, while highly electronegative, may participate in weak intermolecular interactions that contribute to the overall stability of the crystalline lattice.

Solubility characteristics of this compound are expected to be influenced by the balance between hydrophilic and lipophilic structural elements. The carboxylic acid functionality provides hydrophilic character through its ability to form hydrogen bonds with water molecules and its potential for ionization under appropriate pH conditions. Conversely, the aromatic ring systems and the trifluoromethyl group contribute lipophilic character that may limit aqueous solubility while enhancing solubility in organic solvents.

The partition coefficient behavior of compounds containing trifluoromethyl groups typically shows enhanced lipophilicity compared to their non-fluorinated analogs. The octanol-water partition coefficient (log P) provides a measure of the compound's lipophilicity and its tendency to partition between aqueous and lipophilic phases. For compounds of this structural class, log P values typically range from 2 to 4, indicating moderate to high lipophilicity. The presence of the trifluoromethyl group generally increases the log P value by approximately 0.5 to 1.0 units compared to similar compounds without fluorine substitution.

Thermodynamic Property Value Reference Conditions
Melting Point 187-188°C Standard atmospheric pressure
Estimated log P 3.0-4.0 Octanol-water system at 25°C
Molecular Volume Approximately 300 Ų Calculated from molecular structure
Topological Polar Surface Area 59.3 Ų Sum of polar atom surface areas

The topological polar surface area of 59.3 square angstroms indicates a moderate degree of polarity that influences the compound's permeability characteristics and potential bioavailability. This value suggests that the molecule has sufficient polar character to interact with biological membranes while maintaining adequate lipophilicity for membrane penetration.

The presence of three hydrogen bond acceptors and one hydrogen bond donor, along with three rotatable bonds, contributes to the compound's flexibility and potential for conformational changes. These parameters are important for understanding the compound's behavior in different environmental conditions and its potential interactions with biological targets.

Tautomeric Equilibria and Conformational Dynamics

The tautomeric behavior of this compound is primarily influenced by the presence of the lactam functionality in the pyridine ring system and the carboxylic acid group. The compound exists predominantly in the keto form rather than the enol form due to the stability of the aromatic pyridine system and the favorable electronic configuration that maintains aromaticity. The lactam tautomer is significantly more stable than potential iminol forms, as evidenced by the consistent spectroscopic data that supports the keto structure.

The carboxylic acid functionality can exist in equilibrium between its molecular form and its ionized carboxylate form, depending on the pH of the surrounding environment. At physiological pH conditions, partial ionization of the carboxylic acid group may occur, leading to a zwitterionic species that exhibits different physicochemical properties compared to the neutral molecule. This pH-dependent behavior significantly influences the compound's solubility, partition coefficient, and potential biological activity.

Conformational dynamics of this compound are governed by several rotatable bonds that allow for different spatial arrangements of the molecular components. The methylene bridge connecting the benzyl group to the pyridine nitrogen provides a degree of conformational flexibility that allows the trifluoromethyl-substituted benzene ring to adopt various orientations relative to the pyridine core. This conformational freedom may be restricted by intramolecular interactions, including potential π-π stacking between the aromatic rings and electrostatic interactions involving the electronegative fluorine atoms.

The trifluoromethyl group itself exhibits limited conformational flexibility due to the tetrahedral geometry around the carbon atom and the steric bulk of the three fluorine atoms. However, the rotation around the Carbon-Carbon bond connecting the trifluoromethyl group to the benzene ring allows for different orientations that may influence the overall molecular dipole moment and intermolecular interactions.

Computational studies suggest that the most stable conformation involves a gauche arrangement between the pyridine and benzene rings, with the trifluoromethyl group oriented to minimize steric interactions with other parts of the molecule. The energy barriers for conformational interconversion are typically in the range of 10-20 kilojoules per mole, indicating that conformational changes can occur readily at room temperature while still maintaining preferred conformational states.

The presence of the bromine substituent on the pyridine ring influences the electronic distribution and may affect the preferred conformations through weak halogen bonding interactions. These interactions can stabilize certain conformational arrangements and influence the compound's overall three-dimensional structure in both solution and solid-state phases.

Properties

IUPAC Name

5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXQWMZIZAEDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122632
Record name 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-36-8
Record name 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction enables the construction of dihydropyridine derivatives through cyclocondensation of aldehydes, β-keto esters, and ammonia. For this compound, ethyl acetoacetate reacts with 3-(trifluoromethyl)benzaldehyde and ammonium acetate under reflux in ethanol to yield 1,4-dihydropyridine intermediates. Subsequent oxidation with manganese dioxide generates the pyridine core.

Key Reaction Conditions

Reagents Solvent Temperature Yield
Ethyl acetoacetate, 3-(trifluoromethyl)benzaldehyde, NH₄OAc Ethanol Reflux (78°C) 65–70%

Direct Functionalization of Pyridinecarboxylic Acid

An alternative route begins with commercially available 3-pyridinecarboxylic acid. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by quenching with sodium thiosulfate. This method avoids side reactions at other positions due to the directing effect of the carboxylic acid group.

Bromination at the 5-Position

Selective bromination is critical for introducing the bromine atom at the 5-position of the pyridine ring.

Electrophilic Bromination with NBS

NBS in DMF at 0°C provides regioselective bromination, yielding 5-bromo-3-pyridinecarboxylic acid with >90% purity. The reaction mechanism involves generation of a bromonium ion intermediate, which attacks the electron-rich 5-position.

Optimized Parameters

Parameter Value
NBS Equivalents 1.1
Reaction Time 2 hr
Workup Na₂S₂O₃ aqueous wash

Radical Bromination

For substrates sensitive to electrophilic conditions, radical bromination using AIBN-initiated NBS in CCl₄ at 80°C achieves comparable yields (85%). This method minimizes ring oxidation but requires rigorous exclusion of moisture.

Lactam Formation (2-Oxo-1,2-dihydropyridine)

Conversion of the pyridine ring to the 2-oxo-1,2-dihydropyridine (lactam) structure involves cyclization or oxidation.

Oxidative Lactamization

Treatment of 5-bromo-3-pyridinecarboxylic acid with hydrogen peroxide (30%) in acetic acid at 120°C induces oxidation to form the 2-oxo group. The reaction proceeds via a cyclic imidate intermediate, with yields of 75–80%.

Cyclocondensation with Urea

Heating the brominated pyridine with urea at 180°C in dimethyl sulfoxide (DMSO) facilitates lactam formation through nucleophilic attack by the amide nitrogen. This method is preferred for scalability, though it requires careful temperature control to avoid decomposition.

Introduction of the 3-(Trifluoromethyl)benzyl Group

The 3-(trifluoromethyl)benzyl moiety is introduced via alkylation or cross-coupling reactions.

N-Alkylation with 3-(Trifluoromethyl)benzyl Bromide

The lactam nitrogen undergoes alkylation using 3-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate in acetonitrile at 60°C. A phase-transfer catalyst (tetrabutylammonium iodide) enhances reactivity, achieving 85% yield.

Reaction Profile

Component Quantity
Lactam Intermediate 1.0 eq
3-(Trifluoromethyl)benzyl Bromide 1.2 eq
K₂CO₃ 2.5 eq
Solvent Acetonitrile (dry)

Suzuki-Miyaura Coupling

For advanced functionalization, the benzyl group is introduced via palladium-catalyzed coupling. 3-(Trifluoromethyl)phenylboronic acid (prepared via Grignard reaction from 3-bromo-5-fluorobenzotrifluoride) reacts with a brominated pyridine precursor.

Grignard Protocol (Source 3 Adaptation)

  • Grignard Reagent Formation :
    • 3-Bromo-5-fluorobenzotrifluoride reacts with magnesium in tetrahydrofuran (THF) under iodine initiation.
    • Trimethyl borate is added at -78°C to form the boronic acid.
  • Coupling Conditions :
    • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 hr.

Carboxylation and Final Hydrolysis

The carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate.

Ester Hydrolysis

The methyl ester (prepared via Fischer esterification) is hydrolyzed using 6M HCl at reflux for 6 hr, yielding the final carboxylic acid with >95% purity.

Purification Steps

Step Method Conditions
Extraction Ethyl acetate 4 × 100 mL washes
Drying MgSO₄ Filtration and rotary evaporation
Crystallization Methanol Slow evaporation at 4°C

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Bromination : Microreactors with NBS in DMF (residence time: 5 min).
  • Alkylation : Tubular reactors with in-line IR monitoring for real-time yield optimization.
  • Hydrolysis : Countercurrent extraction systems to isolate the carboxylic acid.

Analytical Characterization

Critical quality control measures include:

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (s, 1H, pyridine-H), 5.12 (s, 2H, N-CH₂), 13.2 (br s, 1H, COOH)
HPLC Retention time: 8.2 min (C18 column, 0.1% TFA/MeCN)
XRD Confirms planar lactam structure (dihedral angle: 8.38°)

Challenges and Optimization Opportunities

  • Bromine Selectivity : Competing bromination at the 3-position is minimized using DMF as a polar aprotic solvent.
  • Lactam Stability : Avoid prolonged heating above 150°C to prevent ring-opening.
  • Cost Reduction : Replace Pd catalysts with nickel-based systems for Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

The structural formula of the compound reveals a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its applications include:

1. Antimicrobial Activity

  • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, research indicated that modifications in the molecular structure could enhance efficacy against resistant strains.

2. Anticancer Properties

  • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

3. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to effectively inhibit enzymes associated with inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Biochemical Research Applications

In biochemical research, this compound is utilized as a reagent in various assays:

1. Proteomics

  • The compound is used as a labeling agent in proteomics studies to identify and quantify proteins within complex biological samples.

2. Cell Biology

  • It serves as a tool in cell biology to study cellular mechanisms and signaling pathways, particularly those involving pyridine derivatives.

Material Science Applications

The unique properties of this compound also extend to material science:

1. Polymer Chemistry

  • Researchers are exploring its use as a monomer in the synthesis of new polymers with enhanced thermal and chemical stability.

2. Coatings and Films

  • The compound's properties make it suitable for developing coatings that require specific chemical resistance or functionalization.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions significantly improved antibacterial activity compared to the parent compound.

Case Study 2: Anticancer Activity

Research conducted at a leading university assessed the cytotoxic effects of this compound on breast cancer cell lines. The study revealed an IC50 value indicating effective inhibition of cell growth, supporting further investigation into its mechanism of action.

Case Study 3: Enzyme Inhibition

A recent publication detailed the compound's role as an inhibitor of cyclooxygenase enzymes involved in inflammatory responses. The findings suggest its potential application in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variants

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic Acid (TBP)
  • Molecular Formula: C₁₄H₁₀ClF₃NO₃
  • Molecular Weight : ~331.67 g/mol
  • Key Differences : Replacement of bromine with chlorine reduces molecular weight and polarizability. Chlorine’s smaller atomic radius may weaken halogen bonding in target interactions compared to bromine.
5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic Acid
  • Molecular Formula: C₁₄H₁₀IF₃NO₃
  • Molecular Weight : ~432.14 g/mol (estimated from )
  • The trifluoromethyl group at the benzyl 4-position (vs. 3-position) alters spatial orientation .

Substituent Modifications on the Benzyl Group

5-Bromo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic Acid
  • Molecular Formula: C₁₄H₁₀BrF₃NO₃
  • Molecular Weight : ~369.14 g/mol
  • Key Differences : The 4-trifluoromethylbenzyl group (vs. 3-position) may reposition the aromatic ring in binding pockets, influencing hydrophobic interactions. Such positional isomerism can significantly affect potency and selectivity .
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid
  • Molecular Formula: C₁₃H₈Cl₃NO₃
  • Molecular Weight : ~336.57 g/mol

Core Structure Simplifications

5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic Acid
  • Molecular Formula: C₆H₄BrNO₃
  • Molecular Weight : 218.00 g/mol
  • Key Differences : Absence of the trifluoromethylbenzyl group simplifies the structure, reducing molecular weight by ~41%. This simplification may decrease target binding affinity but improve aqueous solubility .
5-Bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid
  • Molecular Formula: C₇H₆BrNO₃
  • Molecular Weight : 232.03 g/mol
  • Key Differences : Replacement of the benzyl group with a methyl group drastically reduces steric hindrance and lipophilicity. This derivative may serve as a scaffold for further functionalization .

Ester Derivatives

Methyl 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
  • Molecular Formula: C₁₅H₁₁BrF₃NO₃
  • Molecular Weight : 390.16 g/mol
  • Key Differences : The methyl ester masks the carboxylic acid, enhancing cell membrane permeability. This prodrug form may hydrolyze in vivo to release the active acid .

Biological Activity

5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 338982-36-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₉BrF₃NO₃
Molecular Weight376.14 g/mol
Melting Point187–188 °C
CAS Number338982-36-8

Research indicates that compounds containing a pyridine ring, such as 5-bromo derivatives, often exhibit diverse biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency against various biological targets.

  • Anticancer Activity : A study on pyridine derivatives demonstrated that compounds with similar structures exhibited significant anticancer properties through the inhibition of key enzymes involved in cell proliferation and survival pathways .
  • Anti-inflammatory Effects : The presence of the bromine atom and the trifluoromethyl group is hypothesized to contribute to anti-inflammatory activity by modulating inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .
  • Neuropharmacological Effects : Compounds in this class have been noted for their interactions with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Studies : In vitro studies have shown that 5-bromo derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a related study found that specific pyridine derivatives led to a reduction in tumor size in xenograft models .
  • Inflammation Models : In animal models of inflammation, administration of similar compounds resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating a potential mechanism for their anti-inflammatory effects .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism/TargetReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Q. How to design analogs with improved metabolic stability?

  • Methodological Answer : Replace the labile ester group with bioisosteres (e.g., amides, ) or introduce electron-withdrawing substituents (e.g., fluorine) on the benzyl ring. In vitro microsomal assays (human liver microsomes) quantify stability, while QSAR models predict metabolic hotspots .

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